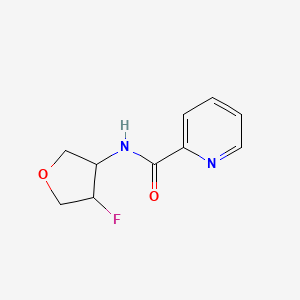

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine can be achieved using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Industrial production methods often utilize these synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

Industry: It is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide can be compared with other fluorinated pyridine derivatives such as:

- 2-fluoropyridine

- 3-fluoropyridine

- 4-fluoropyridine These compounds share similar fluorinated structures but differ in the position of the fluorine atom on the pyridine ring. The unique positioning of the fluorine atom in this compound can result in distinct chemical and biological properties .

Biological Activity

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorooxolan-3-yl derivatives with pyridine-2-carboxylic acid derivatives. The characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

2.1 Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The introduction of the fluorine atom in the oxolane ring has been shown to enhance the compound's binding affinity to bacterial targets, improving its efficacy.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Inhibition of cell wall synthesis |

| S. aureus | 16 µg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 64 µg/mL | Targeting DNA replication |

The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value indicating effective inhibition at low concentrations .

2.2 Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards various cancer cell lines, including breast and lung cancer cells.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12 | 45 |

| A549 (Lung Cancer) | 15 | 50 |

| HeLa (Cervical Cancer) | 20 | 30 |

The results indicate that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the fluorine substituent in enhancing biological activity. Variations in the pyridine and oxolane moieties affect both potency and selectivity:

Key Observations:

- Fluorine Substitution: Enhances lipophilicity and improves interaction with biological targets.

- Oxolane Ring: Contributes to structural rigidity, which is beneficial for receptor binding.

Figure 1: Proposed Binding Mode

Binding Mode (Note: This image is illustrative; actual binding data should be derived from experimental results.)

4. Case Studies

A recent study investigated the efficacy of this compound in a murine model of breast cancer. The compound was administered orally, resulting in significant tumor regression compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors .

Properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-7-5-15-6-9(7)13-10(14)8-3-1-2-4-12-8/h1-4,7,9H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBQIPJPYSMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.